molecular formula C12H12N2O2 B12805973 1-Methoxy-3-(1-naphthyl)urea CAS No. 102613-41-2

1-Methoxy-3-(1-naphthyl)urea

Cat. No.: B12805973
CAS No.: 102613-41-2
M. Wt: 216.24 g/mol
InChI Key: BGCDZDCVCHZMTE-UHFFFAOYSA-N
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Description

1-Methoxy-3-(1-naphthyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxy group and a naphthyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(1-naphthyl)urea can be synthesized through the reaction of 1-naphthylisocyanate with methoxyamine. The reaction typically occurs in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-(1-naphthyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthyl group to a dihydronaphthyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted urea derivatives, naphthoquinones, and dihydronaphthyl compounds .

Scientific Research Applications

1-Methoxy-3-(1-naphthyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(1-naphthyl)urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

  • 1-Methoxy-1-methyl-3-(1-naphthyl)urea
  • 1,3-Disubstituted ureas containing polycyclic fragments
  • Naphthylisocyanate derivatives

Uniqueness: 1-Methoxy-3-(1-naphthyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

CAS No.

102613-41-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-methoxy-3-naphthalen-1-ylurea

InChI

InChI=1S/C12H12N2O2/c1-16-14-12(15)13-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,13,14,15)

InChI Key

BGCDZDCVCHZMTE-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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